(4-Nitro-1H-indazol-3-yl)methanol
CAS No.:
Cat. No.: VC15984758
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O3 |
|---|---|
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | (4-nitro-2H-indazol-3-yl)methanol |
| Standard InChI | InChI=1S/C8H7N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-3,12H,4H2,(H,9,10) |
| Standard InChI Key | PGOQMNXLTAWXQR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(4-Nitro-1H-indazol-3-yl)methanol features a bicyclic indazole core fused with a benzene ring and a pyrazole-like nitrogen-containing ring. The nitro group at the 4-position introduces strong electron-withdrawing effects, while the hydroxymethyl group at the 3-position contributes polarity and hydrogen-bonding capacity. The IUPAC name, (4-nitro-2H-indazol-3-yl)methanol, reflects its tautomeric forms, with the 1H-indazole tautomer being more stable under standard conditions.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.16 g/mol | |
| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)N+[O-])CO | |
| InChI Key | PGOQMNXLTAWXQR-UHFFFAOYSA-N |
Tautomerism and Electronic Effects
The nitro group’s position at C4 creates significant electronic polarization within the indazole ring, destabilizing the 2H-tautomer and favoring the 1H-form. Computational studies of analogous nitroindazoles suggest that this electronic perturbation enhances electrophilic substitution reactivity at the 5- and 7-positions. The hydroxymethyl group’s hydroxyl proton exhibits moderate acidity (), enabling deprotonation under basic conditions to form alkoxide intermediates.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis of (4-Nitro-1H-indazol-3-yl)methanol is documented, established methods for analogous indazole derivatives provide a plausible route:
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Nitration of Indazole:
Direct nitration of indazole using nitric acid-sulfuric acid mixtures typically yields 4-nitroindazole as the major product due to the directing effects of the pyrazole-like nitrogen. -
Hydroxymethylation:
Formaldehyde condensation under acidic conditions (e.g., HCl) introduces the hydroxymethyl group at the 3-position. This step parallels procedures used for synthesizing (6-Nitro-1H-indazol-3-yl)methanol , with regioselectivity controlled by the nitro group’s electronic effects.
Example Reaction Conditions:
Physicochemical Properties
Thermal and Solubility Profiles
Data from structurally similar compounds suggest:
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Melting Point: Estimated (decomposition observed near 200°C in analogs ).
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water ().
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Stability: Susceptible to photodegradation due to the nitro group; storage recommendations include amber glassware and inert atmospheres.
Spectroscopic Characterization
Hypothetical spectral data based on analogous compounds :
Table: Predicted Spectroscopic Signatures
| Technique | Key Features |
|---|---|
| IR (KBr) | , |
| NMR (DMSO-d6) | δ 5.25 (s, 1H, OH), δ 4.62 (s, 2H, CH2), δ 8.20–7.40 (m, 3H, aromatic) |
| MS (ESI+) | m/z 194.1 [M+H] |
Pharmacological and Industrial Applications
Biological Activity
Indazole derivatives exhibit broad bioactivity, with the nitro group often serving as a pharmacophore or prodrug precursor. While direct studies on (4-Nitro-1H-indazol-3-yl)methanol are absent, related compounds demonstrate:
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Anticancer Effects: Nitroindazoles inhibit topoisomerase I/II and induce apoptosis in leukemia cells.
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Anti-inflammatory Action: Hydroxymethyl groups enhance solubility, improving bioavailability in inflammation models .
Material Science Applications
The compound’s nitro and hydroxyl groups enable coordination chemistry with transition metals, suggesting utility in:
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Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.
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Energetic Materials: Nitro groups contribute to high nitrogen content, though stability concerns limit use.
Future Research Directions
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Synthesis Optimization: Improve yields via microwave-assisted or flow chemistry approaches.
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Biological Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (COX-2, TNF-α).
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Computational Modeling: DFT studies to predict reactivity and docking simulations for target identification.
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